Cas no 16392-77-1 (2-(4-Chlorobenzyl)-1H-indene)

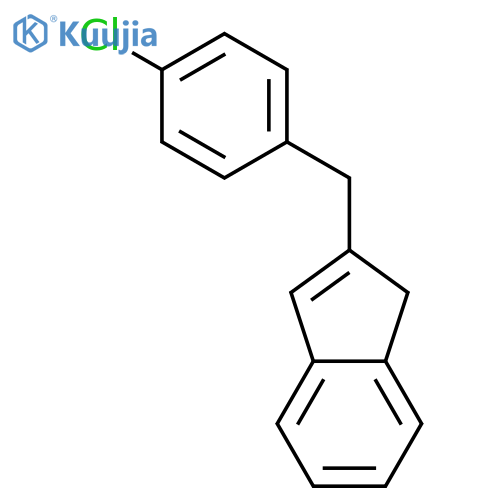

2-(4-Chlorobenzyl)-1H-indene structure

商品名:2-(4-Chlorobenzyl)-1H-indene

2-(4-Chlorobenzyl)-1H-indene 化学的及び物理的性質

名前と識別子

-

- 2-(4-Chlorobenzyl)-1H-indene

- 2-[(4-chlorophenyl)methyl]-1H-indene

- 16392-77-1

- DTXSID801291363

- 1H-Indene, 2-[(4-chlorophenyl)methyl]-

-

- インチ: InChI=1S/C16H13Cl/c17-16-7-5-12(6-8-16)9-13-10-14-3-1-2-4-15(14)11-13/h1-8,10H,9,11H2

- InChIKey: WQTCHXLUUTYHSS-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2CC(=CC2=C1)CC3=CC=C(C=C3)Cl

計算された属性

- せいみつぶんしりょう: 240.0705781g/mol

- どういたいしつりょう: 240.0705781g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 0Ų

2-(4-Chlorobenzyl)-1H-indene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM268816-1g |

2-(4-Chlorobenzyl)-1H-indene |

16392-77-1 | 95% | 1g |

$*** | 2023-03-31 | |

| Alichem | A079000293-1g |

2-(4-Chlorobenzyl)-1H-indene |

16392-77-1 | 95% | 1g |

425.06 USD | 2021-06-15 | |

| Crysdot LLC | CD12135784-1g |

2-(4-Chlorobenzyl)-1H-indene |

16392-77-1 | 95+% | 1g |

$491 | 2024-07-24 |

2-(4-Chlorobenzyl)-1H-indene 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

16392-77-1 (2-(4-Chlorobenzyl)-1H-indene) 関連製品

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量